molecular formula C21H18ClN5O B6083648 4-{[2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide

4-{[2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide

Cat. No.: B6083648
M. Wt: 391.9 g/mol
InChI Key: FMUSOTATNVSDQU-UHFFFAOYSA-N
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Description

4-{[2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the 3-chlorophenyl and benzamide groups through various substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-{[2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-{[2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic uses, such as in drug development for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide is unique due to its specific structure, which combines a pyrazolo[1,5-a]pyrimidine core with a 3-chlorophenyl group and a benzamide moiety

Properties

IUPAC Name

4-[[2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O/c1-12-10-18(25-17-8-6-14(7-9-17)20(23)28)27-21(24-12)13(2)19(26-27)15-4-3-5-16(22)11-15/h3-11,25H,1-2H3,(H2,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUSOTATNVSDQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)C(=O)N)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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